molecular formula C23H24N2O3S B2830104 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine CAS No. 606944-25-6

1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

Cat. No. B2830104
CAS RN: 606944-25-6
M. Wt: 408.52
InChI Key: COSDUQWDXWOSQC-UHFFFAOYSA-N
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Description

The compound “1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine” is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would include a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to this ring is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a sulfonyl group attached to another phenyl group which is further connected to an o-tolyloxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially affect the compound’s solubility and reactivity .

Scientific Research Applications

Metabolic Pathways and Enzymatic Interactions Research has shown that compounds structurally related to 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine are involved in complex metabolic pathways and enzymatic interactions. For instance, the oxidative metabolism of similar compounds by cytochrome P450 enzymes indicates the potential of these compounds in pharmacological applications, highlighting their metabolism to various metabolites such as hydroxy-phenyl metabolites and benzoic acid derivatives (Hvenegaard et al., 2012).

Receptor Binding and Antagonism Piperazine derivatives, including those with structural similarities to 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine, have been explored for their receptor binding capabilities. Some derivatives have shown high affinity and selectivity towards adenosine A2B receptors, suggesting potential applications in developing receptor antagonists for therapeutic purposes (Borrmann et al., 2009).

Antimicrobial and Antiproliferative Activities The synthesis of new piperazine derivatives containing the sulfonyloxy aniline moiety has been linked to antimicrobial activity, pointing towards their use in developing new antimicrobial agents (Patel et al., 2004). Furthermore, sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have demonstrated moderate to good antiproliferative activity against cancer cell lines, suggesting their potential as lead compounds for developing antitumor agents (Fu et al., 2017).

Neurological Applications and Imaging Novel radiopharmaceuticals structurally related to 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine have been developed for non-invasive measurement of pyruvate kinase M2 levels in glioma using positron emission tomography, offering insights into tumor metabolism and providing a potential diagnostic tool for glioma (Patel et al., 2019).

β3-Adrenoceptor Agonism Compounds with structural similarities have been identified as potent and selective β3-adrenoceptor agonists, which could be useful in treating β3-AR-mediated pathological conditions. These findings suggest the potential therapeutic applications of such compounds in metabolic disorders (Perrone et al., 2009).

Mechanism of Action

Target of Action

The primary target of 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is the H1 receptor . The H1 receptor is a histamine receptor that belongs to the family of G protein-coupled receptors. It plays a crucial role in allergic reactions, causing symptoms such as itching, redness, and swelling .

Mode of Action

1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine acts as an antagonist at the H1 receptor . This means it binds to the receptor and blocks its activation by histamine, a compound released during allergic reactions. By preventing the activation of the H1 receptor, the compound inhibits the allergic response .

Biochemical Pathways

The compound’s action on the H1 receptor affects the histamine signaling pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain .

Pharmacokinetics

Similar compounds are known to be well-absorbed orally and widely distributed in the body . The compound’s bioavailability, metabolism, and excretion would need to be studied in more detail to fully understand its pharmacokinetic profile.

Result of Action

The result of 1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine’s action is a reduction in the symptoms of allergic reactions . By blocking the H1 receptor, it prevents the effects of histamine, leading to a decrease in itching, redness, and swelling associated with allergies .

properties

IUPAC Name

1-[4-(2-methylphenoxy)phenyl]sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-19-7-5-6-10-23(19)28-21-11-13-22(14-12-21)29(26,27)25-17-15-24(16-18-25)20-8-3-2-4-9-20/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSDUQWDXWOSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

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